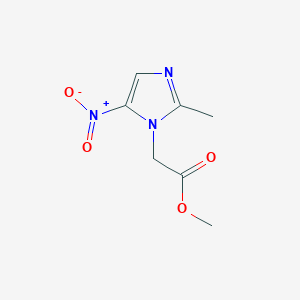

methyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate

Description

Methyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate is an ester derivative of 2-methyl-5-nitroimidazole, a core structure shared with the antibiotic metronidazole (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol) . The compound replaces the hydroxyl group of metronidazole’s ethanol moiety with a methyl acetate group, enhancing lipophilicity and altering pharmacokinetic properties. It serves as a key intermediate in synthesizing antimicrobial and radiopharmaceutical agents, such as PET tracers and prodrugs .

Properties

Molecular Formula |

C7H9N3O4 |

|---|---|

Molecular Weight |

199.16 g/mol |

IUPAC Name |

methyl 2-(2-methyl-5-nitroimidazol-1-yl)acetate |

InChI |

InChI=1S/C7H9N3O4/c1-5-8-3-6(10(12)13)9(5)4-7(11)14-2/h3H,4H2,1-2H3 |

InChI Key |

NVGYIYCHYCPAKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N1CC(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate typically involves the nitration of 2-methylimidazole followed by esterification. The nitration process introduces a nitro group at the 5-position of the imidazole ring. The esterification step involves the reaction of the resulting nitroimidazole with methyl chloroacetate in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Methyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its potential use as an antibiotic and antiprotozoal agent.

Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate involves the reduction of the nitro group to reactive intermediates that can damage DNA and other cellular components. This process is facilitated by enzymes such as nitroreductases. The compound targets anaerobic organisms, making it effective against certain bacteria and protozoa .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights critical differences between methyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate and its analogs:

Structural Analysis and Validation

Crystal structures of related compounds (e.g., 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate) confirm planar imidazole rings and ester group geometry, analyzed via SHELX and WinGX software . These tools validate bond lengths and angles, critical for understanding interaction with biological targets .

Q & A

Basic Questions

Q. What are the established synthetic routes for methyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via esterification or alkylation of a nitroimidazole precursor. For example, metronidazole derivatives are often modified by reacting the imidazole nitrogen with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates, such as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid, should be purified via recrystallization or column chromatography. Characterization involves ¹H/¹³C NMR to confirm regioselectivity at the imidazole ring and IR spectroscopy to verify ester carbonyl stretches (~1740 cm⁻¹). Elemental analysis (C, H, N) is critical to validate purity .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- X-ray crystallography provides definitive structural confirmation, as demonstrated for analogous nitroimidazole esters (e.g., bond angles and torsion angles between the imidazole ring and ester group) .

- High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) and isotopic pattern.

- ²D NMR (COSY, HSQC) resolves overlapping signals, particularly for the methyl and nitro groups on the imidazole ring .

Q. What safety precautions are required when handling this compound?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for nitroimidazoles, which highlight risks of skin/eye irritation and potential mutagenicity. Use glove boxes for weighing, fume hoods for reactions, and PPE (nitrile gloves, lab coats). Toxicity assessments (e.g., Ames tests) are recommended for lab-synthesized batches .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the imidazole nitrogen compared to THF or acetone.

- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.

- Temperature control : Reactions at 60–80°C minimize side products (e.g., hydrolysis of the ester group).

- In-line monitoring : Use HPLC or ReactIR to track reaction progress and identify kinetic bottlenecks .

Q. What computational strategies can predict the reactivity and regioselectivity of nitroimidazole derivatives in esterification reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic sites on the imidazole ring. For example, the N1 position is typically more reactive than N3 due to lower steric hindrance.

- Molecular docking : Simulate interactions between the imidazole ring and esterifying agents to model transition states.

- Machine learning : Train models on existing nitroimidazole reaction datasets to recommend optimal conditions (solvent, catalyst, temperature) .

Q. How can contradictions in spectral data (e.g., NMR shifts vs. X-ray structures) be resolved?

- Methodological Answer :

- Dynamic NMR studies : Probe temperature-dependent shifts to identify conformational flexibility (e.g., rotation of the ester group).

- Solid-state vs. solution-state analysis : Compare X-ray structures (rigid crystal packing) with solution NMR to assess environmental effects.

- Paramagnetic relaxation enhancement (PRE) : Use spin labels to study transient interactions in solution that may explain discrepancies .

Q. What strategies mitigate nitro group reduction during synthetic or catalytic processes?

- Methodological Answer :

- Protecting groups : Temporarily convert the nitro group to an amine using SnCl₂/HCl, followed by re-oxidation post-esterification.

- Mild reducing agents : Avoid H₂/Pd-C; instead, use Na₂S₂O₄ under controlled pH.

- Electrochemical methods : Apply cathodic potentials tailored to reduce specific functional groups while preserving the nitro moiety .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–80°C. Monitor degradation via UPLC-PDA and identify products using LC-MS .

- Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months and compare with controls using HPLC-UV .

Data Contradiction Analysis

Q. How should researchers address discrepancies between calculated and experimental elemental analysis data?

- Methodological Answer :

- Re-purification : Re-crystallize the compound from a different solvent system (e.g., EtOAc/hexane vs. MeOH/water) to remove impurities.

- Alternative quantification : Use combustion analysis for C/H/N and ICP-OES for metals if residual catalysts are suspected.

- Isotopic labeling : Synthesize a ¹³C-labeled analog to confirm contributions from solvent or moisture .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.